molecular formula C24H19BrFNO4 B8096511 N-Fmoc-3-bromo-4-fluoro-L-phenylalanine

N-Fmoc-3-bromo-4-fluoro-L-phenylalanine

Cat. No.: B8096511
M. Wt: 484.3 g/mol
InChI Key: BMFFJEKLSVVFDJ-QFIPXVFZSA-N
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Description

N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a fluorine atom attached to the phenyl ring. Its molecular formula is C24H19BrFNO4, and it has a molecular weight of 484.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-bromo-4-fluoro-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-bromo-4-fluoro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

Scientific Research Applications

N-Fmoc-3-bromo-4-fluoro-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated into a peptide, the bromine and fluorine atoms can influence the peptide’s properties, such as its binding affinity to target proteins or its stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly alter the compound’s reactivity and the properties of peptides synthesized using it, making it a valuable tool in peptide and medicinal chemistry .

Properties

IUPAC Name

(2S)-3-(3-bromo-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFFJEKLSVVFDJ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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